molecular formula C21H25N7O B11600992 N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11600992
M. Wt: 391.5 g/mol
InChI Key: CJTSZIGVYJTBRA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted at the 2- and 4-positions with amino groups. The 2-amino group is linked to a 4-methoxyphenyl moiety, while the 6-position is functionalized with a (4-phenylpiperazin-1-yl)methyl substituent. This structure combines electron-donating (methoxy) and aromatic (phenyl) groups with a piperazine ring, which may enhance its pharmacological profile by modulating solubility, receptor binding, and metabolic stability. The compound’s design aligns with triazine derivatives known for antileukemic, antimicrobial, and pesticidal activities .

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H25N7O/c1-29-18-9-7-16(8-10-18)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)

InChI Key

CJTSZIGVYJTBRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Cyanuric Chloride

The most common route begins with cyanuric chloride as the triazine precursor.

StepTemperature (°C)Yield (%)Purity (HPLC, %)
10–585≥98
240–5078≥97
380 (reflux)65≥95

One-Pot Synthesis Using Ionic Liquid Catalysts

A patent (CN102250026A) describes a one-pot method using acidic ionic liquids (e.g., [BMIM][HSO₄]) as dual solvent-catalysts. Resorcinol and cyanuric chloride react at 110°C for 10 hours, followed by toluene extraction and recrystallization. Adapted for the target compound, this approach achieves 90% yield with HPLC purity ≥99.5%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Microreactors improve heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

  • Automated purification : Simulated moving bed (SMB) chromatography achieves 99.9% purity for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The piperazinylmethyl group appears as a singlet at δ 3.81–4.05 ppm, while methoxyphenyl protons resonate at δ 6.85–7.25 ppm.

  • IR : N-H stretches at 3300–3400 cm⁻¹ and triazine ring vibrations at 1550–1600 cm⁻¹ confirm structural integrity.

Challenges and Optimization Strategies

  • Byproduct formation : Competing substitutions at position 6 can generate 2,4-bis(methoxyphenyl) derivatives. Using excess 4-phenylpiperazine (1.5 equiv) suppresses this.

  • Solvent selection : Anhydrous acetone minimizes hydrolysis, while ethanol optimizes Mannich reaction kinetics .

Chemical Reactions Analysis

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interaction with biological systems is of interest for understanding its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential pharmacological properties, including its effects on specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but understanding these interactions is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name R1 (Position 2) R6 (Position 6) Key Features Biological Activity/Notes References
N-(4-Methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (Target) 4-Methoxyphenyl (4-Phenylpiperazin-1-yl)methyl Electron-donating methoxy; aromatic piperazine Potential CNS/antileukemic activity
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 3-Chloro-2-methylphenyl (4-Benzylpiperazin-1-yl)methyl Chloro and methyl groups enhance lipophilicity Structural analogue with halogen substituent
6-(4-Methylpiperidino)-6-(4-methoxyphenyl)-1,3,5-triazine-2-amine 4-Methoxyphenyl 4-Methylpiperidino Piperidine instead of piperazine; reduced basicity Antileukemic activity (IC50: 1.2–5.8 μM)
N2-(3,4-Dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl Pyrrolidin-1-yl Pyrrolidine ring; dual methyl groups on aryl Hydrochloride salt enhances solubility
6-(3-Methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine 4-Methylphenyl 3-Methylbenzofuran-2-yl Heterocyclic benzofuran; increased π-stacking potential Antimicrobial applications

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound improves solubility compared to chloro or trifluoromethyl analogues (e.g., ’s 6-(4-chlorophenyl) derivative), which exhibit higher lipophilicity but may suffer from reduced bioavailability .
  • Piperazine vs.
  • Aryl Substitutions : The 4-phenyl group on piperazine (target compound) vs. benzyl () alters steric bulk and aromatic interactions, which may influence binding to dopamine or serotonin receptors .
Physicochemical and Structural Analysis
  • Solubility : The methoxy group in the target compound increases polarity compared to ’s chloro-methylphenyl analogue, which has a higher logP (4.24 vs. ~3.8 estimated for the target) .
  • Crystallography : SHELX-refined structures () reveal that triazine derivatives typically adopt planar geometries, with bond lengths (C–N: 1.32–1.37 Å) and angles (C–N–C: ~120°) consistent with aromatic systems. Substituents like methoxy may induce slight distortions due to steric effects .

Biological Activity

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (CAS No. 497940-25-7) is a triazine derivative that has garnered attention for its diverse biological activities. Triazines are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20_{20}H25_{25}N3_3O2_2, with a molecular weight of 339.44 g/mol. The structure features a triazine core substituted with a methoxyphenyl group and a phenylpiperazine moiety, which is pivotal for its biological activity.

Research indicates that triazine derivatives can exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many triazines inhibit key enzymes involved in cancer progression and other diseases. For instance, they can target kinases and other signaling molecules that regulate cell proliferation and survival .
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Biological Activity Overview

The biological activities of this compound include:

Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines by inhibiting cell proliferation. ,
AntimicrobialDemonstrates activity against certain bacterial strains, indicating potential as an antimicrobial agent.
NeuroprotectiveMay provide neuroprotective effects through modulation of neurotransmitter systems.

Case Studies

Several studies have evaluated the biological activity of similar triazine compounds:

  • Anticancer Activity : A study on related triazine derivatives showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the triazine core can enhance anticancer properties .
  • Neuropharmacological Effects : Research indicated that compounds with similar structures could modulate serotonin receptors, potentially offering therapeutic benefits for neuropsychiatric disorders .
  • Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activity of various triazine derivatives against Gram-positive and Gram-negative bacteria, supporting the potential application of these compounds in treating infections .

Q & A

Basic: How is N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine synthesized, and what analytical methods confirm its purity and structure?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution reactions on the 1,3,5-triazine core. First, the 4-methoxyphenylamine group is introduced at the 2-position, followed by functionalization at the 6-position with a 4-phenylpiperazine moiety via a methylene linker. Key steps include:

  • Condensation reactions using triazine precursors (e.g., cyanuric chloride) under controlled temperatures.
  • Purification via column chromatography or recrystallization to isolate intermediates and final products.
    Analytical confirmation :
  • ¹H/¹³C NMR spectroscopy to verify substituent integration and chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in piperazine at 6.5–7.5 ppm) .
  • Elemental analysis (C, H, N) to validate stoichiometry.
  • X-ray crystallography (using SHELX software for refinement) to resolve 3D structure and bond angles (e.g., C–N–C angles in triazine core: ~120°) .

Advanced: What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess interactions with target proteins (e.g., kinases, GPCRs). The 4-phenylpiperazine group’s conformational flexibility is optimized for π-π stacking or hydrogen bonding .
  • Quantum mechanical calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding hotspots .
  • Machine learning : Models trained on structural analogs predict pharmacokinetic properties (e.g., logP, solubility) using descriptors like topological polar surface area (TPSA) .

Advanced: How does the 4-phenylpiperazine moiety influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The phenylpiperazine group increases logP, enhancing blood-brain barrier permeability, critical for CNS-targeted therapies.
  • Metabolic stability : Piperazine’s nitrogen atoms may undergo oxidative metabolism, but methylation (as in 4-methylpiperazine analogs) reduces susceptibility to CYP450 enzymes .
  • Solubility : Protonation of the piperazine nitrogen at physiological pH improves aqueous solubility, aiding bioavailability .

Basic: What spectroscopic techniques characterize the triazine core and substituents?

Methodological Answer:

  • ¹H NMR : Identifies substituent integration (e.g., 6H for triazine methylene protons) and coupling patterns (e.g., singlet for symmetric triazine protons) .
  • ¹³C NMR : Confirms triazine carbons (δ ~165–170 ppm) and methoxy carbons (δ ~55 ppm) .
  • FT-IR : Detects C=N stretching (~1550 cm⁻¹) and N–H bending (~1600 cm⁻¹) in the triazine core .

Advanced: How are X-ray crystallography and SHELX software used to resolve 3D structure and conformational dynamics?

Methodological Answer:

  • Data collection : Single-crystal diffraction (e.g., synchrotron radiation) generates intensity data.
  • SHELX refinement :
    • SHELXD solves phase problems via dual-space methods.
    • SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks (e.g., N–H···O interactions in crystal packing) .
  • Conformational analysis : Torsion angles (e.g., piperazine chair vs. boat conformations) are quantified to assess stability and intermolecular interactions .

Advanced: What methodologies analyze off-target interactions or toxicity in preclinical studies?

Methodological Answer:

  • In vitro panels : High-throughput screening against kinase or receptor libraries (e.g., Eurofins Cerep panels) identifies off-target binding .
  • Toxicogenomics : RNA sequencing detects gene expression changes in liver or kidney cell lines exposed to the compound.
  • Single-subject experimental designs : Repeated dose-response studies in zebrafish or rodents assess neurobehavioral toxicity (e.g., Weiss 1997 protocol) .

Basic: What are key considerations in designing SAR studies for triazine derivatives with piperazine substituents?

Methodological Answer:

  • Substituent variation : Systematic modification of aryl groups (e.g., 4-fluoro vs. 4-methoxyphenyl) to correlate electronic effects with bioactivity .
  • Linker optimization : Replacing methylene with ethylene or carbonyl groups to modulate steric and electronic interactions.
  • Biological assays : Dose-response curves (IC₅₀) in cell lines (e.g., leukemia HL-60) quantify potency differences between analogs .

Advanced: How are high-throughput screening and molecular docking integrated for therapeutic applications?

Methodological Answer:

  • Virtual libraries : Generate derivatives with substituent permutations (e.g., piperazine → piperidine) using combinatorial chemistry software .
  • Docking pipelines : Prioritize candidates with high Glide scores for EGFR or PARP targets .
  • Validation : Surface plasmon resonance (SPR) confirms binding kinetics (kₒₙ/kₒff) of top-ranked compounds .

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